molecular formula C17H26N2O2 B4846084 4-butoxy-N-(1-methylpiperidin-4-yl)benzamide

4-butoxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B4846084
M. Wt: 290.4 g/mol
InChI Key: IVETWLFCBVRMQB-UHFFFAOYSA-N
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Description

4-butoxy-N-(1-methylpiperidin-4-yl)benzamide is an organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a butoxy group, a methylpiperidinyl group, and a benzamide moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

The synthesis of 4-butoxy-N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the butoxy group: This can be achieved through the reaction of butanol with an appropriate benzoyl chloride derivative under basic conditions.

    Introduction of the piperidinyl group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate formed in the previous step.

    Final coupling: The final step involves coupling the intermediate with a benzamide derivative to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-butoxy-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-butoxy-N-(1-methylpiperidin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in organic chemistry research.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

    Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

4-butoxy-N-(1-methylpiperidin-4-yl)benzamide can be compared with other similar compounds, such as:

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound shares the piperidinyl group but differs in the presence of a carbamate moiety instead of a benzamide group.

    N-(4-methylpiperidin-4-yl)benzamide: This compound is similar but lacks the butoxy group, which may affect its chemical properties and biological activities.

Properties

IUPAC Name

4-butoxy-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-4-13-21-16-7-5-14(6-8-16)17(20)18-15-9-11-19(2)12-10-15/h5-8,15H,3-4,9-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVETWLFCBVRMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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